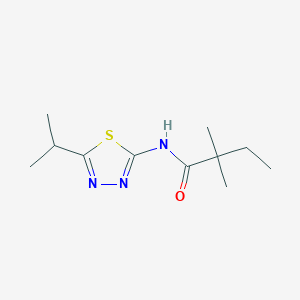
N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as DCFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCFN belongs to the class of acenaphthene derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用机制
DCFH is believed to exert its biological effects by modulating the activity of various targets in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide reduces the production of inflammatory mediators and thereby exerts anti-inflammatory and analgesic effects. N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
DCFH has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, thereby exhibiting anticancer effects. Furthermore, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to modulate the activity of various enzymes and receptors in the body, including COX enzymes and HDACs.
实验室实验的优点和局限性
DCFH has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide also has some limitations for use in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Furthermore, its effects may vary depending on the cell type and experimental conditions, which may require further optimization.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One potential area of research is the development of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide derivatives with improved efficacy and reduced toxicity. Another potential area of research is the identification of novel targets for N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which may lead to the discovery of new biological pathways and therapeutic targets. Furthermore, the use of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide as a probe to study the mechanism of action of various biological targets may lead to the discovery of new drug candidates and therapeutic strategies.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 3,5-dichloroaniline with 1,2-dihydroacenaphthylene-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide.
科学研究应用
DCFH has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, N-(3,5-dichlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been used as a probe to study the mechanism of action of various biological targets, including enzymes and receptors.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-6-12-5-4-11-2-1-3-16(17)18(11)12/h1-3,6-10H,4-5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFRWCLTSCKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)





![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)